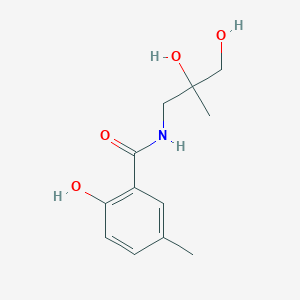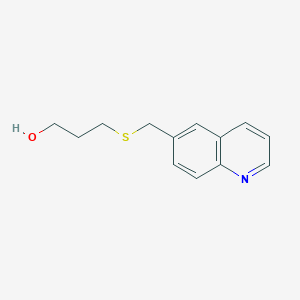
3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol, also known as QMSP, is a chemical compound with potential applications in scientific research. It is a derivative of 3-mercaptopropan-1-ol and has a quinoline ring attached to it. QMSP has been studied for its potential use in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which is believed to contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol in lab experiments is its potential use in various scientific research fields. 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising compound for further research. However, one limitation of using 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol in lab experiments is its potential toxicity. 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been shown to have cytotoxic effects on certain cell lines, making it important to use caution when handling and using this compound.
Direcciones Futuras
There are several future directions for research on 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol. One direction is to further investigate its potential use as an anti-cancer agent. Studies could focus on the mechanism of action of 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol and its effects on different types of cancer cells. Another direction is to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Studies could focus on the neuroprotective effects of 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol and its potential use in preventing or treating cognitive decline. Finally, future research could investigate the potential use of 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol in other scientific research fields such as medicinal chemistry and pharmacology.
Métodos De Síntesis
The synthesis of 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol involves the reaction of 3-mercaptopropan-1-ol with 6-chloroquinoline in the presence of a base such as potassium carbonate. The reaction proceeds via a substitution reaction, where the chlorine atom is replaced by the thiol group of 3-mercaptopropan-1-ol. The resulting product is then oxidized using hydrogen peroxide to yield 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol.
Aplicaciones Científicas De Investigación
3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been studied for its potential use in various scientific research fields. It has been shown to possess anti-cancer activity by inhibiting the growth of cancer cells. 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In addition, 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease, as it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
3-(quinolin-6-ylmethylsulfanyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-7-2-8-16-10-11-4-5-13-12(9-11)3-1-6-14-13/h1,3-6,9,15H,2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCQSAGZIJCJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CSCCCO)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

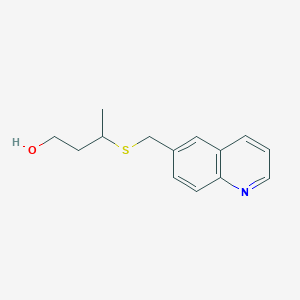
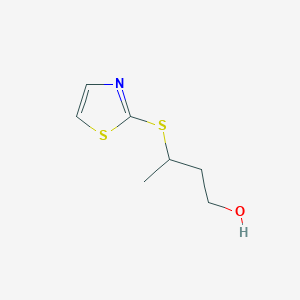
![3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)
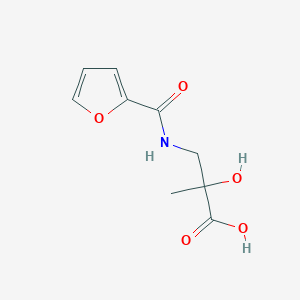
![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
![3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579089.png)
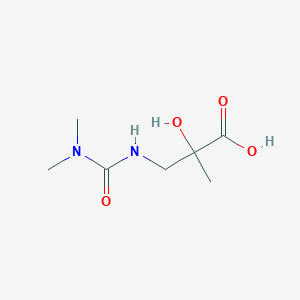
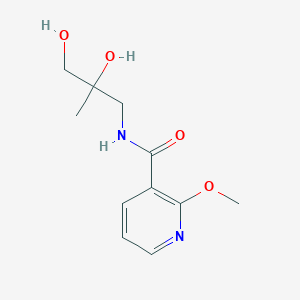
![3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)
![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)
